A-836339 (Standard)
Description
A-836339 is a synthetic organic compound with a complex structure It features a thiazole ring, a cyclopropane ring, and various functional groups that contribute to its unique chemical properties
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGIMVBQKSRTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601010006 | |
| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959746-77-1 | |
| Record name | A-836339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959746771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-836339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Y1J258EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Structure and Key Intermediate Synthesis
A-836339 (IUPAC name: N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide) is characterized by a thiazole ring fused with a tetramethylcyclopropane carboxamide group. The synthesis begins with 5-bromo-1-indanone (8 ), which undergoes selective methylation at position 2 using methyl iodide (MeI) under deprotonative conditions with sodium hydride (NaH). This step yields a dimethylated intermediate critical for subsequent functionalization.
The Rosenmund–von Braun reaction introduces a nitrile group to the aromatic ring, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to form the primary amine intermediate (11 ). Coupling this amine with 2,2,3,3-tetramethylcyclopropanecarboxylic acid (12 ) using the BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) produces the final compound.
Table 1: Reaction Conditions for Key Synthetic Steps
Optimization of Coupling Reactions
The final coupling step between amine 11 and acid 12 was optimized by varying the coupling reagent. The use of BOP instead of traditional carbodiimide-based reagents improved yields from 65% to 78% while reducing side-product formation. Solvent screening revealed dichloromethane (DCM) as superior to tetrahydrofuran (THF) or dimethylformamide (DMF) in minimizing hydrolysis of the active ester intermediate.
Radiosynthesis of [11C]A-836339 for PET Imaging
Radiolabeling Strategy
Radiosynthesis of [11C]A-836339 enables non-invasive imaging of CB2 receptors in neuroinflammatory models. The desmethyl precursor (2 ) reacts with [11C]methyl triflate ([11C]MeOTf) in dimethylformamide (DMF) with potassium hydroxide (KOH) as the base. The reaction proceeds at 25°C for 5 minutes, achieving a non-decay-corrected radiochemical yield of 26 ± 2%.
Table 2: Radiolabeling Parameters
| Parameter | Value |
|---|---|
| Precursor | N-(3-(2-hydroxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide |
| Base | KOH (2.5 eq) |
| Solvent | DMF |
| Reaction Time | 5 min |
| Radiochemical Yield | 26 ± 2% |
| Specific Activity | 304 ± 62 GBq/μmol |
Purification and Formulation
Crude [11C]A-836339 is purified via high-performance liquid chromatography (HPLC) using a Luna C18 column and a mobile phase of 0.1 M aqueous formic acid/methanol (22:78 v/v). The product fraction (retention time: 9–11 minutes) is reformulated with saline after solid-phase extraction on a C-18 cartridge, yielding a sterile injectable solution with >99% radiochemical purity.
Synthesis of Fluorinated Analogues
Design and Rationale
Analytical Characterization and Quality Control
HPLC and Mass Spectrometry
Identity confirmation of A-836339 involves co-injection with non-radioactive reference standards on HPLC systems. Electrospray ionization mass spectrometry (ESI-MS) verifies molecular ions at m/z 311.1 [M+H]+.
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) of A-836339 shows characteristic signals at δ 4.24 (t, J = 5.2 Hz, OCH2CH2), 3.69 (t, J = 5.6 Hz, OCH3), and 2.19 (s, thiazole-CH3).
Chemical Reactions Analysis
Types of Reactions
A-836339 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Neuroimaging Applications
Positron Emission Tomography (PET) Imaging
A-836339 has been developed as a radioligand for PET imaging of CB2 receptors, particularly in the context of neuroinflammation. The compound has been synthesized as [^11C]A-836339, which allows for the visualization of CB2 receptor activity in vivo.
Key Findings:
- Biodistribution Studies: In studies involving control and lipopolysaccharide (LPS)-treated mice, [^11C]A-836339 showed low uptake in normal brain tissue but significantly higher uptake in regions affected by neuroinflammation, indicating its potential for imaging CB2 receptors under pathological conditions .
- Specificity and Binding Affinity: The compound demonstrated a high binding affinity (Ki = 0.64 nM) to CB2 receptors, making it a promising candidate for studying conditions such as Alzheimer's disease and multiple sclerosis .
Table 1: Summary of Imaging Studies with [^11C]A-836339
| Study Type | Model Used | Key Observations |
|---|---|---|
| Biodistribution | Control CD1 Mice | Low uptake in normal brain (0.4% ID/g tissue) |
| LPS-Induced Model | Neuroinflammation | Up to 3.3 times higher uptake compared to controls |
| Alzheimer’s Model | APPswe/PS1dE9 Mice | Specific cerebral uptake correlated with amyloid plaques |
Therapeutic Applications
Modulation of Pain and Inflammation
A-836339 has been studied for its effects on neuropathic pain, particularly through its action on spinal wide dynamic range (WDR) neurons.
Key Findings:
- Pain Modulation: Systemic administration of A-836339 reduced both evoked and spontaneous neuronal activity in neuropathic rats, indicating its potential as a therapeutic agent for pain management .
- Mechanism of Action: The effects were mediated through CB2 receptors, as pre-administration of a CB2 antagonist blocked the analgesic effects, while a CB1 antagonist did not affect the outcomes .
Table 2: Efficacy of A-836339 in Neuropathic Pain Models
| Administration Method | Dosage Range | Effect Observed |
|---|---|---|
| Systemic | 0.3 - 3 µmol/kg | Reduced neuronal activity in neuropathic rats |
| Intra-spinal | 0.3 - 1 nmol | Attenuated evoked firing in neuropathic conditions |
Limitations and Future Directions
While A-836339 shows promise as both an imaging agent and a therapeutic compound, there are limitations to its application:
- Imaging Limitations: Some studies have indicated that [^11C]A-836339 may not be suitable for monitoring CB2 receptor expression under certain neuroinflammatory conditions due to insufficient specificity .
- Need for Alternative Radiotracers: Future research may focus on developing new radioligands that can provide more accurate imaging of CB2 receptors during inflammation .
Mechanism of Action
The mechanism of action of A-836339 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
A-836339: Unique due to its specific combination of functional groups and rings.
Other Thiazole Derivatives: Share the thiazole ring but differ in other functional groups.
Cyclopropane Carboxamides: Share the cyclopropane ring but differ in other functional groups.
Uniqueness
The uniqueness of A-836339 lies in its specific combination of a thiazole ring, a cyclopropane ring, and various functional groups, which confer unique chemical and biological properties.
Biological Activity
A-836339 is a selective agonist for the cannabinoid receptor type 2 (CB2), which has been extensively studied for its potential therapeutic effects, particularly in pain management. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of A-836339, including its pharmacological properties, mechanisms of action, and implications for clinical use.
Chemical Structure and Properties
A-836339 is chemically characterized as 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide. Its molecular weight is approximately 345.46 g/mol. The compound exhibits high affinity and selectivity for CB2 receptors over CB1 receptors, making it a valuable tool for studying the role of CB2 in various physiological processes.
CB2 Receptor Activation:
A-836339's primary mechanism involves the activation of CB2 receptors, which are predominantly expressed in immune cells and peripheral tissues. This activation leads to various biological responses, particularly in pain modulation.
Inhibition of Neuronal Activity:
Research indicates that A-836339 effectively reduces the spontaneous and evoked activity of spinal wide dynamic range (WDR) neurons in models of neuropathic pain. This effect is mediated through CB2 receptors, as demonstrated by the blockade of its action when a CB2 antagonist is administered .
Pharmacological Effects
A-836339 has been evaluated in several preclinical models to assess its efficacy in managing pain:
Case Studies and Research Findings
-
Antihyperalgesic Effects:
In a study involving the complete Freund's adjuvant model, A-836339 demonstrated significant antihyperalgesic effects independent of CB1 or opioid receptor pathways. This suggests that CB2 receptor activation can effectively alleviate inflammatory pain without the side effects commonly associated with CB1 receptor activation . -
Chronic Pain Models:
A-836339 was also evaluated in chronic pain models, such as the chronic constriction injury model. Results indicated that repeated administration did not lead to tolerance development, highlighting its potential for long-term therapeutic use . -
Central Nervous System Effects:
At higher doses, A-836339 exhibited a decrease in spontaneous locomotor activities mediated by CB1 receptors. This dual effect underscores the complexity of cannabinoid pharmacology and suggests that while A-836339 primarily targets CB2 receptors, it can also influence CB1 receptor activity under certain conditions .
Q & A
Q. What experimental rationale supports the development of A-836339 as a CB2 receptor-targeted PET radiotracer for neuroinflammation?
A-836339 was prioritized due to its high CB2 receptor affinity (Ki = 0.7 nM) and selectivity over CB1 receptors (>400-fold), making it suitable for imaging neuroinflammatory microglial activation . Preclinical studies demonstrated its ability to bind CB2 receptors in neuroinflammatory models, such as LPS-induced mice and Alzheimer’s disease (APPswe/PS1dE9) mice, where CB2 receptors are upregulated . Its synthesis via [11C]methyl triflate labeling enabled in vivo tracking of receptor density changes in disease models .
Q. What methodological steps ensure the radiochemical purity and stability of [11C]A-836339 during synthesis?
The radiosynthesis involves:
- Methylation : Reaction of the demethylated precursor with [11C]methyl triflate in DMF with KOH at 80°C for 3 minutes .
- Purification : Semi-preparative HPLC (Waters 600 pump, Zorbax SB-C18 column) and solid-phase extraction to achieve >99% radiochemical purity .
- Quality Control : Analytical HPLC and GC (Phenomenex ZB-WAX column) to verify methanol residues (<5 ppm) and precursor contamination (<10 μg/batch) . Specific activity at end-of-synthesis is ~304 GBq/μmol .
Q. How is [11C]A-836339 validated in preclinical neuroinflammation models?
Validation includes:
- Baseline Studies : In healthy CD1 mice, spleen (CB2-rich) showed specific uptake, while brain uptake was negligible, confirming low background binding .
- Disease Models : LPS-treated mice exhibited 78–84% specific brain uptake, and Alzheimer’s mice showed 29–33% uptake in amyloid plaque-rich regions, validated via blocking studies with unlabeled A-836339 .
- Quantification : Tissue radioactivity (%ID/g) measured via γ-counting with <3% error, normalized to blood concentrations .
Advanced Research Questions
Q. How do discrepancies in [11C]A-836339 uptake across species and disease models inform its translational limitations?
While mouse models (LPS, Alzheimer’s) showed significant CB2-specific brain uptake , rat models (cerebral ischemia, AMPA-induced neuroinflammation) revealed no detectable specific binding . Species differences in CB2 receptor expression patterns and tracer metabolism (e.g., faster degradation in rats) may explain this. Researchers must validate tracer performance in species-specific models and optimize dosing protocols .
Q. What methodological challenges arise in quantifying CB2 receptor binding with [11C]A-836339 in heterogeneous neuroinflammatory environments?
Key challenges include:
- Non-Specific Binding : High lipophilicity increases non-specific uptake in lipid-rich brain regions, complicating signal interpretation .
- Metabolic Instability : Rapid plasma degradation (e.g., 93% metabolism at 30 minutes post-injection in rats) reduces tracer availability .
- Receptor Density Thresholds : CB2 upregulation in neuroinflammation may fall below PET detection limits, necessitating complementary immunohistochemistry for validation .
Q. How does [11C]A-836339 compare to TSPO-targeted radiotracers for neuroimaging, and what experimental criteria should guide tracer selection?
Unlike TSPO ligands (e.g., PK11195), which bind broadly to activated microglia, [11C]A-836339 targets CB2 receptors linked to specific neuroprotective microglial subsets . However, TSPO tracers have higher baseline CNS penetration. Selection criteria should include:
- Disease Stage : CB2 ligands may detect early neuroinflammation, while TSPO tracers reflect later degenerative phases .
- Specificity Requirements : CB2 offers cell-subtype specificity but requires models with sufficient receptor upregulation .
Q. What experimental design considerations are critical for translating [11C]A-836339 to human neuroinflammatory studies?
- Dosimetry : Mice showed rapid hepatobiliary excretion, suggesting potential radiation exposure risks in humans .
- Metabolite Correction : Plasma metabolite analysis (e.g., LC/MS) is essential to correct PET data for inactive fractions .
- Hybrid Imaging : Co-registration with MRI improves anatomical localization of CB2-specific signals in small brain regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
